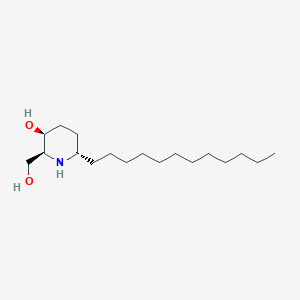
2-Piperidinemethanol, 6-dodecyl-3-hydroxy-, (2S,3S,6S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Piperidinemethanol, 6-dodecyl-3-hydroxy-, (2S,3S,6S)- is a chemical compound with the molecular formula C18H37NO2. This compound is a derivative of piperidine, a six-membered heterocyclic amine, and features a hydroxyl group and a dodecyl chain. The stereochemistry of the compound is specified by the (2S,3S,6S) configuration, indicating the spatial arrangement of the atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinemethanol, 6-dodecyl-3-hydroxy-, (2S,3S,6S)- typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of 1,5-diamines.
Introduction of Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions, often using oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Attachment of Dodecyl Chain: The dodecyl chain can be attached through alkylation reactions, where the piperidine derivative reacts with a dodecyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Piperidinemethanol, 6-dodecyl-3-hydroxy-, (2S,3S,6S)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the carbonyl group back to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohols or alkanes
Substitution: Formation of alkyl halides or other substituted derivatives
Aplicaciones Científicas De Investigación
2-Piperidinemethanol, 6-dodecyl-3-hydroxy-, (2S,3S,6S)- has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as a surfactant in various formulations.
Mecanismo De Acción
The mechanism of action of 2-Piperidinemethanol, 6-dodecyl-3-hydroxy-, (2S,3S,6S)- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the dodecyl chain play crucial roles in its biological activity, influencing its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Piperidinemethanol: Lacks the dodecyl chain and has different biological properties.
6-Dodecyl-3-hydroxy-piperidine: Similar structure but different stereochemistry.
3-Hydroxy-2-piperidinemethanol: Different position of the hydroxyl group.
Uniqueness
2-Piperidinemethanol, 6-dodecyl-3-hydroxy-, (2S,3S,6S)- is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a dodecyl chain. These features contribute to its distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
652978-64-8 |
|---|---|
Fórmula molecular |
C18H37NO2 |
Peso molecular |
299.5 g/mol |
Nombre IUPAC |
(2S,3S,6S)-6-dodecyl-2-(hydroxymethyl)piperidin-3-ol |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-18(21)17(15-20)19-16/h16-21H,2-15H2,1H3/t16-,17-,18-/m0/s1 |
Clave InChI |
HIMLRIRWYGHUHB-BZSNNMDCSA-N |
SMILES isomérico |
CCCCCCCCCCCC[C@H]1CC[C@@H]([C@@H](N1)CO)O |
SMILES canónico |
CCCCCCCCCCCCC1CCC(C(N1)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


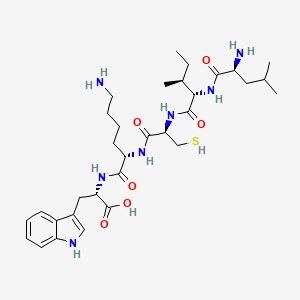
![N-[2-(dimethylamino)ethyl]octadeca-9,12-dienamide](/img/structure/B12535824.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[3-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12535826.png)
![1H-Indole-3-decanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12535829.png)

![2,12-dimethoxy-7,17-dioxapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone](/img/structure/B12535839.png)
![5-Amino-2,7-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B12535841.png)
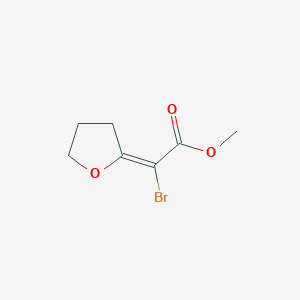
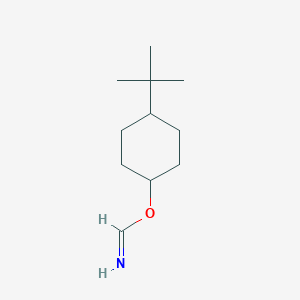
methylidene}amino]benzoic acid](/img/structure/B12535877.png)
![2-{[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid](/img/structure/B12535890.png)
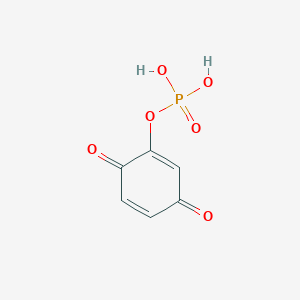

![1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12535912.png)
